Differential Inhibition of RIP1 Kinase Compared to RIPA-56
4-[(2,2-Dimethylbutanoyl)amino]benzamide demonstrates a distinct potency profile against human RIP1 kinase. While it is an active inhibitor, its reported IC50 of 1.60 nM in an ADP-Glo assay [1] is substantially higher than the 0.013 nM (13 pM) IC50 reported for the closely related analog RIPA-56 under similar biochemical conditions . This 123-fold difference in potency indicates a crucial structural sensitivity at the benzamide nitrogen substitution, making the compound a valuable tool for exploring structure-activity relationships (SAR) and for applications where a less potent, more titratable inhibition of RIP1 is desired.
| Evidence Dimension | Inhibition of human RIP1 kinase activity |
|---|---|
| Target Compound Data | IC50 = 1.60 nM |
| Comparator Or Baseline | RIPA-56: IC50 = 0.013 nM |
| Quantified Difference | 123-fold less potent than RIPA-56 |
| Conditions | ADP-Glo reagent based assay with human RIP1 (1 to 375 residues) |
Why This Matters
This quantifiable difference in potency allows researchers to select the appropriate tool compound for their specific experimental needs, whether it be for maximal target engagement (RIPA-56) or for a more nuanced, concentration-dependent inhibition (target compound).
- [1] BindingDB. (n.d.). BDBM50159507 (CHEMBL3785703): Affinity Data for human RIP1. View Source
